3-Mercaptotyramine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

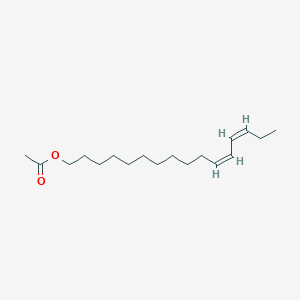

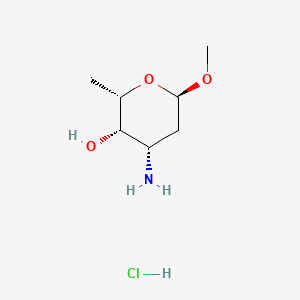

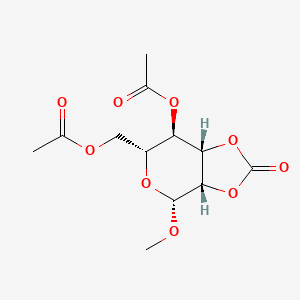

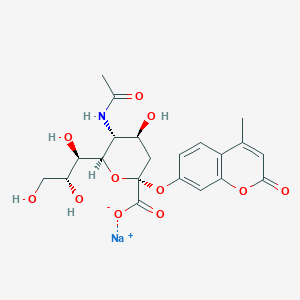

3-Mercaptotyramine Hydrochloride is a dopamine analog and an inhibitor of catechol-O-methyltransferase . It is also known as 4-(2-Aminoethyl)-2-mercaptophenol hydrochloride . It has a molecular weight of 205.71 and a molecular formula of C8H11NOS•HCl .

Molecular Structure Analysis

The molecular formula of 3-Mercaptotyramine Hydrochloride is C8H11NOS•HCl . This indicates that it contains eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, one sulfur atom, and one chloride atom .Chemical Reactions Analysis

3-Mercaptotyramine Hydrochloride is known to irreversibly inhibit the enzyme catechol-O-methyltransferase (COMT) by forming an SS bridge to a reactive mercapto group in the reactive site . This suggests that it participates in redox reactions involving the formation and breaking of sulfur-sulfur bonds.科学的研究の応用

3-Mercaptotyramine Hydrochloride has been studied in the context of radioprotectant compounds. The crystal structures of related compounds like 2-mercaptoethylamine hydrochloride and 3-mercaptopropylamine hydrochloride were determined to understand the conformation of radioprotectant compounds (Jandacek & Swartz, 1970).

It is used in the conjugation of peptides or proteins mediated by N-hydroxysulfo-succinimide (NHS), as demonstrated in the synthesis of CdTe nanoparticles in aqueous solution for applications in cell labeling (Shan et al., 2008).

3-Mercaptotyramine Hydrochloride is involved in the synthesis of N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycinate (NHS-MAG3), which is used for covalently conjugating a MAG3 chelator to primary amine functionalized biomolecules. This is significant in nuclear imaging and tumor radiation therapy studies (Wang, Liu, & Hnatowich, 2007).

Research has also explored its role in the synthesis of novel copolymers by Ralstonia eutropha, which produced polythioesters with different contents of 3-mercaptopropionic acid for potential use in material science (Lütke-Eversloh et al., 2002).

Additionally, 3-Mercaptotyramine Hydrochloride has been implicated in the biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptobutyrate), a sulfur analogue to poly(3-hydroxybutyrate) by Ralstonia eutropha, indicating its potential application in biopolymer synthesis (Lütke-Eversloh et al., 2001).

作用機序

特性

IUPAC Name |

4-(2-aminoethyl)-2-sulfanylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPBZPYBTMVFNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)S)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。